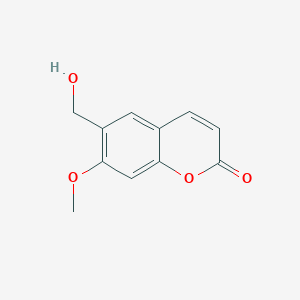
(5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol
概要
説明
(5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol: is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound features an amino group and a butyl chain, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Butyl Chain: The butyl chain can be introduced through alkylation reactions using butyl halides in the presence of a strong base like sodium hydride or potassium carbonate.
Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Reactors: Suitable for small to medium-scale production, allowing for precise control over reaction conditions.
Continuous Flow Reactors: Ideal for large-scale production, offering advantages in terms of efficiency, scalability, and safety.
化学反応の分析
Types of Reactions
(5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various benzodiazole derivatives.
科学的研究の応用
(5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various therapeutic effects.
類似化合物との比較
Similar Compounds
- (1-2-3-4-tetrahydroquinolin-3-yl)methanol
- (1-2-3-thiadiazol-4-yl)methanol
- (1-2-5-thiadiazol-3-yl)methanol
- (1-amino-3-3-5-trimethylcyclohexyl)methanol
- (1-amino-3-3-dimethylcyclohexyl)methanol hydrochloride
Uniqueness
(5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(5-amino-1-butylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8-16/h4-5,7,16H,2-3,6,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXZCMJXNFLJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)N)N=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)


![1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3033773.png)



![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)


![3',4'-Difluoro[1,1'-biphenyl]-4-amine](/img/structure/B3033786.png)



